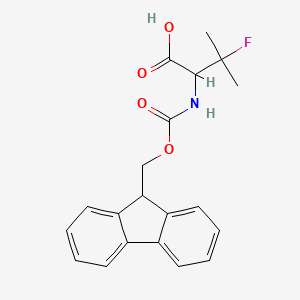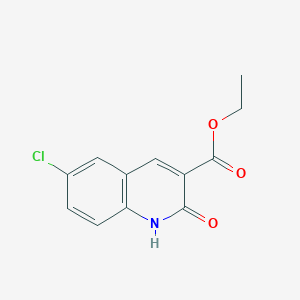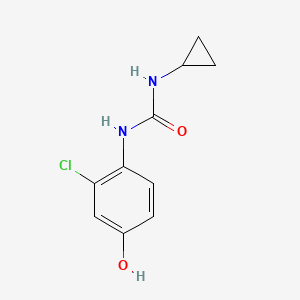
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including hydroxylation, etherification, acylation, amidogen reactions, and cyclopropanation. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was achieved through intraperitoneal administration in rats . Another example is the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone, which involved etherification and the Willgerodt reaction . These methods provide insights into the possible synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis. For example, the crystal structure of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was determined by X-ray diffraction, revealing its monoclinic system and space group . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various studies. For instance, the metabolic formation of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol suggests that the parent compound undergoes metabolic transformations in vivo . Additionally, the formation of 2-chloroethanol during the chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea indicates the presence of a 2-chloroethyl alkylating intermediate . These findings are relevant for understanding the metabolic pathways and potential toxicity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to understand their biological activities. For example, the inhibition potency of various 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives against 4-hydroxyphenylpyruvate dioxygenase was determined, showing the importance of well-positioned dicarbonyl groups and the cyclopropyl group for potent inhibition . The electronic properties and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were investigated using density functional theory, providing insights into the molecule's behavior under different conditions .
科学的研究の応用
1. Profenofos Photodegradation
- Summary of Application: Profenofos is a detectable insecticide in the environment with strong toxicity to non-targeted organisms. Photodegradation is a main transformation of profenofos in the environment .
- Methods of Application: The effect of myricetin, a flavonoid that strongly scavenges free radicals, on the photodegradation of profenofos was studied .
- Results or Outcomes: The half-lives (T1/2) of profenofos were 1.7–7.0 and 90 h under artificial light and sunlight .
2. Synthesis of N-(4-hydroxyphenyl)acetamide
- Summary of Application: N-(4-hydroxyphenyl)acetamide, commonly named paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications .
- Methods of Application: A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .
- Results or Outcomes: Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .
3. Reductive Carbonylation of Nitrobenzene
- Summary of Application: The reductive carbonylation of nitrobenzene is a method to produce N-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen .
- Methods of Application: The reaction is catalyzed by Pd (II)-complexes and carried out in dilute acetic acid as a solvent .
- Results or Outcomes: Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .
4. 2-Chloro-N-(4-Hydroxyphenyl)Acetamide
- Summary of Application: 2-Chloro-N-(4-Hydroxyphenyl)Acetamide is a chemical compound with potential applications in various fields .
- Methods of Application: The specific methods of application depend on the field of use .
- Results or Outcomes: The outcomes vary based on the specific application .
5. Reductive Carbonylation of Nitrobenzene
- Summary of Application: The reductive carbonylation of nitrobenzene is a method to produce N-(4-hydroxyphenyl)acetamide, also known as paracetamol or acetaminophen .
- Methods of Application: The reaction is catalyzed by Pd (II)-complexes and carried out in dilute acetic acid as a solvent .
- Results or Outcomes: Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with an 85 mol % of selectivity in approximately 5 hours .
6. 2-Chloro-N-(4-Hydroxyphenyl)Acetamide
Safety And Hazards
特性
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPZNUIZEVRITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630907 | |
| Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea | |
CAS RN |
796848-79-8 | |
| Record name | ME-92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ME-92 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



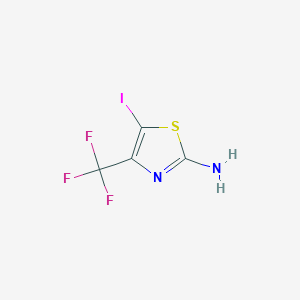



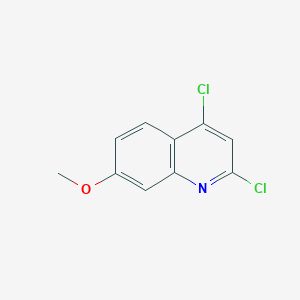
![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)
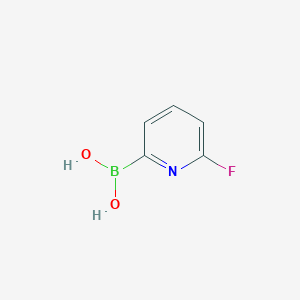
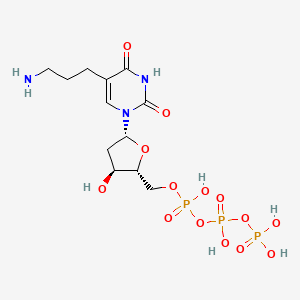
![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
